![molecular formula C25H28N4O4 B284663 Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in the field of medicine, specifically in the area of drug discovery.
Wirkmechanismus
The mechanism of action of Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with the adenosine receptor. This interaction leads to the activation of the receptor, which can have various effects depending on the specific subtype of adenosine receptor that is activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as a treatment for various conditions, including inflammation, pain, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential as a lead compound for drug discovery. However, one limitation is that its mechanism of action is still being studied, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One direction is to continue studying its mechanism of action and its potential as a treatment for various conditions. Another direction is to explore its potential as a lead compound for the development of new drugs that target the adenosine receptor. Additionally, research can be conducted to optimize the synthesis of this compound and to explore its potential as a tool for studying the adenosine receptor.
Synthesemethoden
The synthesis of Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. The first step is the synthesis of 3-methoxy-4-(2-phenylethoxy)benzaldehyde. This is followed by the synthesis of 7-(3-methoxy-4-(2-phenylethoxy)phenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. Finally, this compound is synthesized by reacting 7-(3-methoxy-4-(2-phenylethoxy)phenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential use in drug discovery. Specifically, it has been shown to have potential as a lead compound for the development of new drugs that target the adenosine receptor.
Eigenschaften
Molekularformel |
C25H28N4O4 |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
propan-2-yl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H28N4O4/c1-16(2)33-24(30)22-17(3)28-25-26-15-27-29(25)23(22)19-10-11-20(21(14-19)31-4)32-13-12-18-8-6-5-7-9-18/h5-11,14-16,23H,12-13H2,1-4H3,(H,26,27,28) |
InChI-Schlüssel |
BNHGEENJJSRITR-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OCCC4=CC=CC=C4)OC)C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OCCC4=CC=CC=C4)OC)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCCC4=CC=CC=C4)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.